molecular formula C13H12BrN3O2 B8152316 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B8152316
M. Wt: 322.16 g/mol
InChI Key: MMLIGMHLLDZCIP-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with different oxidation states.

    Hydrolysis: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopyridine and methoxyphenyl groups could facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-3-yl)-3-(3-methoxyphenyl)urea: Similar structure with a chlorine atom instead of bromine.

    1-(6-Bromopyridin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group at a different position on the phenyl ring.

    1-(6-Bromopyridin-3-yl)-3-(3-hydroxyphenyl)urea: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of bromopyridine and methoxyphenyl groups. This combination may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-9(7-11)16-13(18)17-10-5-6-12(14)15-8-10/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLIGMHLLDZCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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